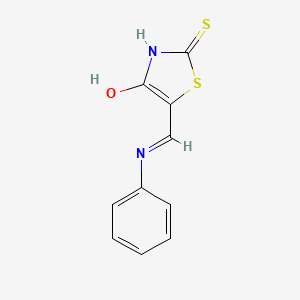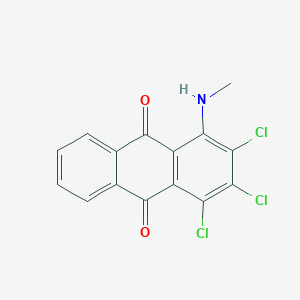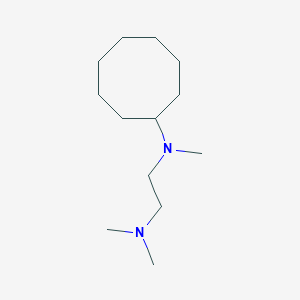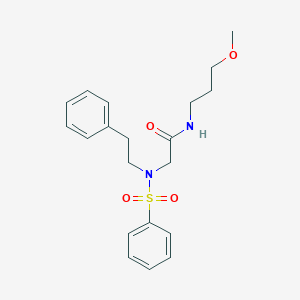
5-(anilinomethylene)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(anilinomethylene)-2-thioxo-1,3-thiazolidin-4-one, also known as ATMT, is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It belongs to the class of thiazolidinone derivatives and has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of 5-(anilinomethylene)-2-thioxo-1,3-thiazolidin-4-one is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, including cyclooxygenase and lipoxygenase. These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting their activity, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. It has also been shown to inhibit the expression of certain genes involved in inflammation and apoptosis. In addition, this compound has been found to improve the lipid profile and glucose metabolism in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
5-(anilinomethylene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various biological assays. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, it is important to optimize the experimental conditions, including the concentration and solvent used.
Orientations Futures
There are several future directions for the research on 5-(anilinomethylene)-2-thioxo-1,3-thiazolidin-4-one. One possible direction is to study its potential applications in the treatment of various diseases, including cancer, inflammation, and diabetes. Another direction is to investigate its mechanism of action and identify its molecular targets. Furthermore, it may be possible to modify the structure of this compound to improve its pharmacological properties, such as solubility and bioavailability.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential applications in the field of medicinal chemistry. It has been found to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. However, further research is needed to fully understand its mechanism of action and identify its potential applications in the treatment of various diseases.
Méthodes De Synthèse
5-(anilinomethylene)-2-thioxo-1,3-thiazolidin-4-one can be synthesized through various methods, including the reaction of aniline with 2-thioxo-1,3-thiazolidin-4-one in the presence of a suitable catalyst. The reaction can be carried out under reflux conditions using solvents such as ethanol or acetic acid. The yield of the reaction can be improved by optimizing the reaction conditions, including the reaction time, temperature, and catalyst concentration.
Applications De Recherche Scientifique
5-(anilinomethylene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound has been found to be effective against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Propriétés
IUPAC Name |
4-hydroxy-5-(phenyliminomethyl)-3H-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS2/c13-9-8(15-10(14)12-9)6-11-7-4-2-1-3-5-7/h1-6,13H,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIXKUZGCYKHAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(NC(=S)S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30425040 |
Source


|
| Record name | 4-Thiazolidinone, 5-[(phenylamino)methylene]-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54530-77-7 |
Source


|
| Record name | 4-Thiazolidinone, 5-[(phenylamino)methylene]-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5061108.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}amine](/img/structure/B5061113.png)


![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(cyclopropylmethyl)amino]carbonyl}-1,2-dimethyl-2-pyrrolidinecarboxylate](/img/structure/B5061136.png)
![N-[4-(cyanomethyl)phenyl]-N'-phenylurea](/img/structure/B5061146.png)
![N-(3,5-dimethoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5061148.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B5061162.png)
![N-[2-(tert-butylthio)ethyl]-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5061168.png)
![N~1~-(2,6-diethylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5061170.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(2-fluorophenyl)acetamide](/img/structure/B5061188.png)

![N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5061208.png)